

# Technical Guide: $^{13}\text{C}$ NMR Analysis of 1-Bromo-4-(methoxymethoxy)benzene

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## Compound of Interest

Compound Name:	1-Bromo-4-(methoxymethoxy)benzene
Cat. No.:	B1279410

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This technical guide provides a detailed overview of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data for **1-bromo-4-(methoxymethoxy)benzene**, a key intermediate in various organic syntheses. This document outlines the experimentally determined chemical shifts, provides a comprehensive experimental protocol for data acquisition, and presents a logical workflow for the characterization of this compound.

## $^{13}\text{C}$ NMR Data for 1-Bromo-4-(methoxymethoxy)benzene

The following table summarizes the quantitative  $^{13}\text{C}$  NMR data for **1-bromo-4-(methoxymethoxy)benzene**, acquired in chloroform-d ( $\text{CDCl}_3$ ) as the solvent. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon Atom Assignment	Chemical Shift ( $\delta$ , ppm)
C-O (Aromatic)	154.8
C-Br (Aromatic)	113.8
C-H (Aromatic, ortho to -OMOM)	117.8
C-H (Aromatic, ortho to -Br)	132.5
O-CH <sub>2</sub> -O	94.5
O-CH <sub>3</sub>	56.2

## Experimental Protocol

The  $^{13}\text{C}$  NMR spectrum was obtained using a standard NMR spectrometer. The following provides a detailed methodology for the acquisition of high-quality  $^{13}\text{C}$  NMR data for **1-bromo-4-(methoxymethoxy)benzene** and similar aromatic compounds.

### 1. Sample Preparation:

- Sample Quantity: Approximately 10-20 mg of **1-bromo-4-(methoxymethoxy)benzene** was accurately weighed.
- Solvent: The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).  $\text{CDCl}_3$  is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.
- Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- NMR Tube: The solution was transferred to a 5 mm NMR tube.

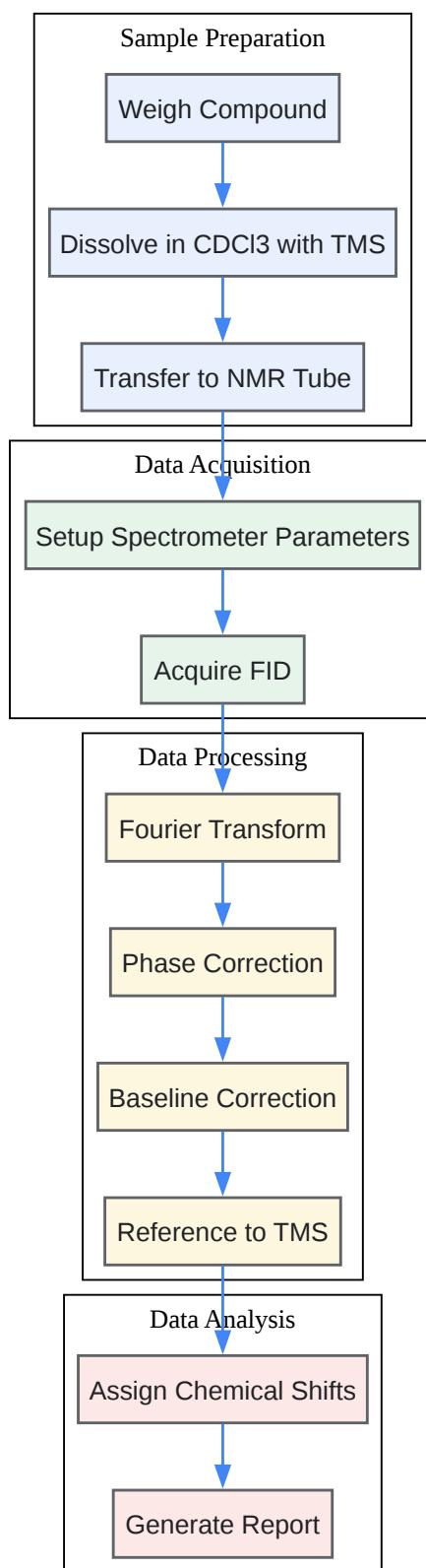
### 2. NMR Spectrometer and Parameters:

- Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.
- Nucleus:  $^{13}\text{C}$

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) was utilized.
- Acquisition Parameters:
  - Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.
  - Acquisition Time: Typically around 1-2 seconds.
  - Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate integration (if required).
  - Number of Scans (ns): Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
- Processing Parameters:
  - Fourier Transform: The acquired free induction decay (FID) was transformed into the frequency domain using a Fourier transform.
  - Phasing: The spectrum was manually or automatically phased to obtain pure absorption lineshapes.
  - Baseline Correction: A baseline correction was applied to ensure a flat baseline.
  - Referencing: The spectrum was referenced to the TMS signal at 0.00 ppm.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the <sup>13</sup>C NMR data for **1-bromo-4-(methoxymethoxy)benzene**.



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Caption: Workflow for  $^{13}\text{C}$  NMR analysis of **1-bromo-4-(methoxymethoxy)benzene**.

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